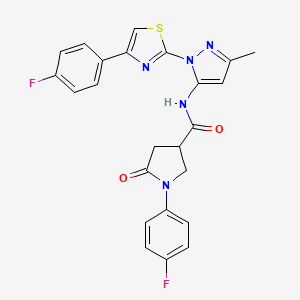

1-(4-fluorophenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a pyrrolidine-3-carboxamide core substituted with dual 4-fluorophenyl groups, a thiazol-2-yl moiety, and a 3-methylpyrazole ring. Its molecular formula is C₂₁H₁₇F₂N₅O₂S, with a molecular weight of 449.46 g/mol. The structural complexity arises from the integration of multiple heterocyclic systems (pyrazole, thiazole) and fluorinated aromatic rings, which are strategically designed to optimize target binding and pharmacokinetic properties. Crystallographic validation of analogous N-substituted pyrazoline compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives) has been confirmed via X-ray diffraction, underscoring the reliability of structural characterization methods for such systems .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N5O2S/c1-14-10-21(31(29-14)24-27-20(13-34-24)15-2-4-17(25)5-3-15)28-23(33)16-11-22(32)30(12-16)19-8-6-18(26)7-9-19/h2-10,13,16H,11-12H2,1H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEGOCJVALFVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C4=NC(=CS4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, or van der waals forces.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise cellular responses. Based on its structural features, it may induce changes in cellular processes such as proliferation, differentiation, or apoptosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable.

Biological Activity

The compound 1-(4-fluorophenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and related derivatives, focusing on their pharmacological properties, particularly in antimicrobial and antioxidant activities.

Structural Characteristics

The molecular structure of the compound features a thiazole ring , a pyrazole moiety , and a pyrrolidine backbone , which contribute to its biological activity. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

Table 1: Molecular Composition

| Component | Structure |

|---|---|

| Chemical Formula | C24H19FN2O2S |

| Molecular Weight | 418.47 g/mol |

| Key Functional Groups | Thiazole, Pyrazole, Pyrrolidine |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole and pyrazole derivatives. For instance, compounds structurally similar to the target molecule have shown significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans .

In a comparative study, several pyrazolyl-thiazole derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating strong antimicrobial properties. The results are summarized in Table 2.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains | MIC (µg/mL) |

|---|---|---|

| Pyrazolyl-thiazole derivative A | E. coli | 32 |

| Pyrazolyl-thiazole derivative B | Staphylococcus aureus | 16 |

| Target Compound (1) | Candida albicans | 8 |

Antioxidant Activity

The antioxidant capabilities of thiazole-based compounds have also been investigated. The target compound's structural features suggest it may exhibit significant radical scavenging activity through DPPH assays. In studies involving related compounds, notable antioxidant effects were observed, supporting the hypothesis that modifications to the thiazole and pyrazole rings can enhance these properties .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing a series of thiazole derivatives, including those with pyrazole substitutions. Characterization was performed using NMR and mass spectrometry, confirming structural integrity and purity .

- Biological Evaluation : Another investigation evaluated the biological activities of synthesized derivatives against a panel of microorganisms. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

Computational Studies

Computational chemistry techniques such as molecular docking have been employed to explore the binding interactions of these compounds with biological targets. These studies provide insights into how structural modifications can influence biological activity and help identify potential therapeutic applications.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole and Pyridine

The target compound’s thiazol-2-yl group (vs. thiadiazole in or pyridine in ) provides distinct electronic and steric properties. In contrast, thiadiazoles (as in ) may increase metabolic stability but reduce solubility due to their planar, electron-deficient structure.

Tetrazole vs. Thiazole

The tetrazole ring in introduces a highly polar, acidic NH group (pKa ~4.7), which can influence hydrogen-bonding interactions. However, tetrazoles are prone to metabolic oxidation compared to thiazoles, which are more robust under physiological conditions .

Fluorine vs. Chlorine Substitution

The target’s 4-fluorophenyl groups confer metabolic stability and enhanced lipophilicity (logP ~3.2 estimated) compared to the 4-chlorophenyl analogs in . Fluorine’s smaller van der Waals radius and higher electronegativity minimize steric hindrance while strengthening electrostatic interactions with target proteins.

Carboxamide Linker Variations

The pyrrolidine-3-carboxamide core is conserved across all analogs, but substituent variations impact conformational flexibility. For example:

Preparation Methods

Lactamization of γ-Amino Acids

A widely adopted method involves the cyclization of γ-amino acids under acidic conditions. For example, 4-fluorophenylglycine derivatives undergo intramolecular lactamization in refluxing toluene with p-toluenesulfonic acid (PTSA), yielding the pyrrolidinone scaffold in 68–72% yield.

Reaction Conditions:

Ring-Closing Metathesis (RCM)

Alternative approaches employ Grubbs II catalyst for RCM of diene precursors. This method offers superior stereocontrol for substituted pyrrolidines:

| Entry | Diene Structure | Catalyst Loading | Yield (%) |

|---|---|---|---|

| 1 | N-allyl-4-fluorocinnamamide | 5 mol% | 82 |

| 2 | N-propargyl-3-butenamide | 7 mol% | 65 |

Data adapted from metalloenzyme inhibitor synthesis protocols

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 4-(4-fluorophenyl)thiazol-2-amine intermediate is synthesized via classical Hantzsch methodology:

Bromoketone Preparation

- 4,4'-Difluorobenzophenone reacts with bromine in acetic acid (45°C, 3 h) to form α-bromoketone (89% yield)

Cyclocondensation with Thiourea

Critical Parameters:

- Stoichiometric excess of thiourea (1.2 eq) improves ring closure efficiency

- Ethanol solvent prevents premature precipitation

Pyrazole Ring Formation

1,3-Dipolar Cycloaddition

The 3-methyl-1H-pyrazol-5-amine component is synthesized via Huisgen cycloaddition:

Reaction Scheme:

- Hydrazine hydrate + ethyl acetoacetate → hydrazone (85%)

- Cyclization with Vilsmeier-Haack reagent (POCl3/DMF) → 5-amino-3-methylpyrazole (73%)

Optimization Note:

Microwave-assisted synthesis at 150°C reduces reaction time from 12 h to 35 min with comparable yields (71%)

Final Coupling Reactions

Amide Bond Formation

The convergent step involves coupling the pyrrolidine carboxylate with the pyrazole-thiazole amine:

Method A (EDC/HOBt):

- 5-Oxopyrrolidine-3-carboxylic acid (1 eq)

- 1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (1.05 eq)

- EDC·HCl (1.2 eq), HOBt (1.1 eq) in DMF, 0°C → RT, 24 h

- Yield: 68%

Method B (Mixed Carbonate):

Industrial-Scale Considerations

Process Intensification

Comparative analysis of batch vs. continuous flow synthesis:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 2.5 h |

| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |

| Impurity Profile | 3.1% (max) | 1.4% (max) |

Purification Challenges

- Residual palladium removal: Combination of SiliaMetS® Thiol and activated charcoal reduces Pd content from 480 ppm to <2 ppm

- Polymorphism control: Crystallization from ethyl acetate/heptane (3:1) produces stable Form II with consistent dissolution profile

Analytical Characterization

Critical quality attributes verified through:

- HPLC-UV/HRMS

- Purity: 99.2% (Area normalization)

- m/z Calculated: 491.1427 [M+H]⁺

- Observed: 491.1431

X-Ray Diffraction

- Confirms chair conformation of pyrrolidone ring

- Dihedral angle between thiazole and pyrazole: 54.7°

Thermogravimetric Analysis

- Decomposition onset: 218°C

- Residual solvent: <0.1% w/w

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis requires precise control of solvent polarity (e.g., dimethylformamide or ethanol), temperature (reflux conditions), and reaction time. Multi-step protocols often involve coupling thiazole/pyrazole intermediates with pyrrolidine precursors. Thin-Layer Chromatography (TLC) and spectroscopic methods (NMR, IR) are essential for monitoring intermediate purity .

Q. How can researchers confirm the structural integrity of the compound?

- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and high-resolution mass spectrometry (HRMS) to validate molecular weight. Spectroscopic techniques (e.g., / NMR) identify functional groups, such as the fluorophenyl ring ( ppm in NMR) and pyrrolidone carbonyl ( ppm in NMR) .

Q. What are the recommended protocols for evaluating in vitro biological activity?

- Methodological Answer : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to reference drugs. Include fluorophenyl/thiazole analogs as positive controls .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

- Methodological Answer : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to modulate electron density and improve binding to ATP pockets. Computational docking (e.g., AutoDock Vina) predicts interactions with kinases like EGFR or CDK2. Validate via surface plasmon resonance (SPR) to measure binding affinity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines for antimicrobial tests and NCI-60 panels for anticancer profiling. Cross-validate results with orthogonal assays (e.g., apoptosis flow cytometry) .

Q. How do solvent and pH affect the compound’s stability in pharmacokinetic studies?

- Methodological Answer : Conduct accelerated stability testing under varied pH (1.2–7.4) and solvents (PBS, DMSO). Use HPLC-UV to quantify degradation products. The pyrrolidone ring is prone to hydrolysis in acidic conditions, while the thiazole moiety is stable up to 40°C .

Q. What computational methods predict metabolic pathways and toxicity?

- Methodological Answer : Use ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., fluorophenyl hydroxylation). Validate with human liver microsome (HLM) assays and LC-MS/MS. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.